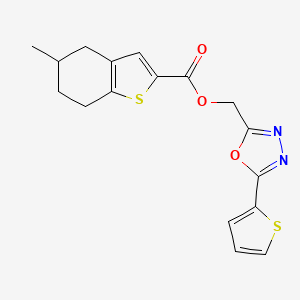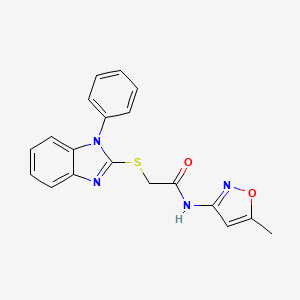
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)propanamide, commonly known as Allopurinol, is a xanthine oxidase inhibitor that is used to treat gout and hyperuricemia. The compound was first synthesized in 1956 and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Allopurinol works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Allopurinol reduces the production of uric acid, which is the primary cause of gout and hyperuricemia. Allopurinol is also converted into oxypurinol, which is a more potent inhibitor of xanthine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of Allopurinol are mainly related to its ability to reduce uric acid levels. High levels of uric acid can lead to the formation of urate crystals, which can cause inflammation and damage to joints and other tissues. By reducing uric acid levels, Allopurinol can reduce the risk of gout attacks and other related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Allopurinol has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of xanthine oxidase inhibition. Allopurinol is also relatively stable and can be easily synthesized in the lab.
One limitation of Allopurinol is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, Allopurinol is a relatively large and complex molecule, which can make it difficult to modify for use in drug development.
Zukünftige Richtungen
There are several future directions for research on Allopurinol. One area of interest is the development of more potent and selective xanthine oxidase inhibitors for the treatment of gout and other related conditions. Another area of interest is the potential use of Allopurinol as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, there is a need for more research on the off-target effects of Allopurinol and other xanthine oxidase inhibitors, as well as their potential long-term effects on health.
Synthesemethoden
Allopurinol is synthesized from 4-methylbenzyl cyanide and ethyl acetoacetate. The reaction involves the formation of a Michael adduct, followed by cyclization, and then oxidation to form the final product. The yield of the synthesis is typically around 60%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Allopurinol has been extensively studied for its scientific research application. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a variety of diseases such as cardiovascular disease, neurodegenerative diseases, and cancer. Allopurinol has also been studied for its potential use in organ preservation during transplantation, as well as its ability to reduce oxidative stress in diabetes.
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-5-7-12(8-6-10)19-15(23)11(2)22-9-18-14-13(22)16(24)21(4)17(25)20(14)3/h5-9,11H,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATDEZBPQCGEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)N2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)

![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)

![3-[(2,5-Dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7533909.png)
